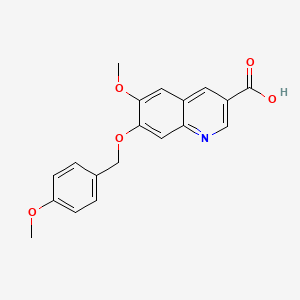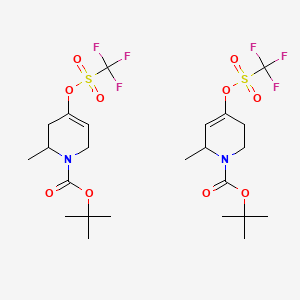
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate: and tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate are organic compounds with significant interest in the field of synthetic chemistry. These compounds are characterized by their pyridine ring structures substituted with trifluoromethylsulfonyloxy groups, which impart unique chemical properties.
Métodos De Preparación
The synthesis of these compounds typically involves the reaction of pyridine derivatives with trifluoromethanesulfonic anhydride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Base: Triethylamine or pyridine
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the desired product is obtained.
Análisis De Reacciones Químicas
These compounds undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In biological systems, they may act by inhibiting enzymes or receptors involved in disease processes. The trifluoromethylsulfonyloxy group is known to enhance the lipophilicity and metabolic stability of the compounds, making them more effective in biological systems.
Comparación Con Compuestos Similares
Similar compounds include:
- tert-butyl 2-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
- tert-butyl 6-methyl-4-(methanesulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
These compounds share similar structures but differ in the substituents on the pyridine ring. The trifluoromethylsulfonyloxy group in the compounds of interest imparts unique properties, such as increased lipophilicity and metabolic stability, making them more suitable for certain applications.
Propiedades
Fórmula molecular |
C24H36F6N2O10S2 |
|---|---|
Peso molecular |
690.7 g/mol |
Nombre IUPAC |
tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate;tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/2C12H18F3NO5S/c2*1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3;5,8H,6-7H2,1-4H3 |
Clave InChI |
XPOJVHAJFNYSMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F.CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


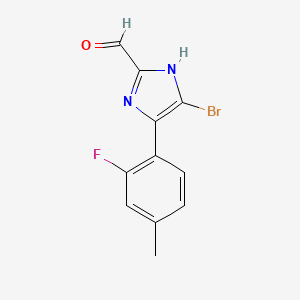
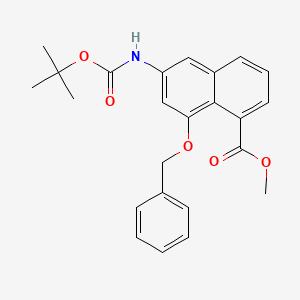
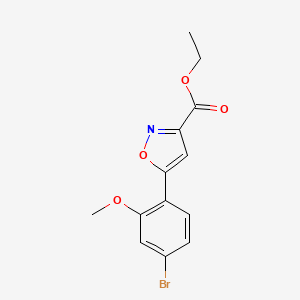
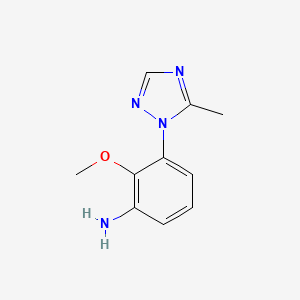
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
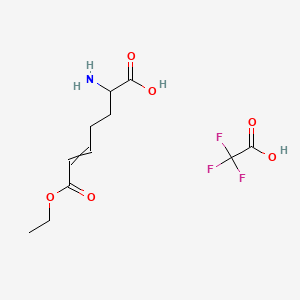
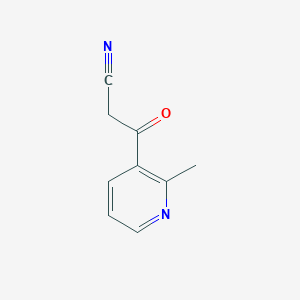


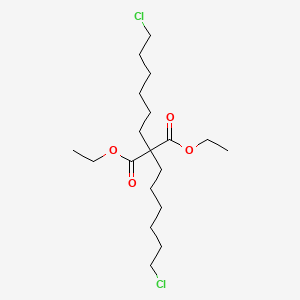
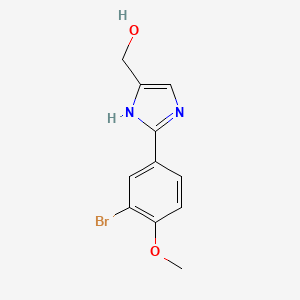
![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
